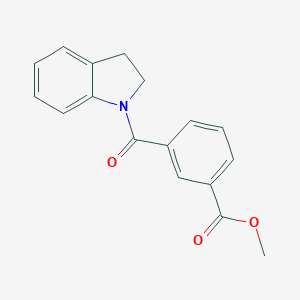
N-(3-acetylphenyl)-2-butoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-butoxybenzamide, also known as APB, is a chemical compound that has gained attention in scientific research due to its potential use in various applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.4 g/mol. APB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-butoxybenzamide is not fully understood, but it is thought to act as a dopamine transporter ligand, inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which may have therapeutic effects in various neurological disorders. N-(3-acetylphenyl)-2-butoxybenzamide has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis or inhibiting cell proliferation. The exact mechanism of action of N-(3-acetylphenyl)-2-butoxybenzamide in cancer cells is not fully understood and requires further research.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-butoxybenzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine levels in the brain. This may lead to improved cognitive function and mood in individuals with neurological disorders. N-(3-acetylphenyl)-2-butoxybenzamide has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis or inhibiting cell proliferation. Additionally, N-(3-acetylphenyl)-2-butoxybenzamide has been shown to have anti-inflammatory effects, which may have therapeutic benefits in various inflammatory conditions.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2-butoxybenzamide has several advantages for use in lab experiments, including its high affinity for the dopamine transporter, making it a useful tool for studying dopamine function in the brain. N-(3-acetylphenyl)-2-butoxybenzamide has also been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. However, there are also limitations to the use of N-(3-acetylphenyl)-2-butoxybenzamide in lab experiments, including its potential toxicity and the need for careful attention to reaction conditions during synthesis.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-2-butoxybenzamide, including its potential use as a therapeutic agent in various neurological disorders and cancer treatment. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-butoxybenzamide in the brain and cancer cells, which may lead to the development of more effective treatments. Additionally, the synthesis of N-(3-acetylphenyl)-2-butoxybenzamide can be further optimized to improve the yield and purity of the final product. Overall, N-(3-acetylphenyl)-2-butoxybenzamide has the potential to be a useful tool in scientific research and a promising therapeutic agent in various applications.
合成方法
N-(3-acetylphenyl)-2-butoxybenzamide can be synthesized through various methods, including the reaction between 3-acetylphenylamine and 2-butoxybenzoyl chloride in the presence of a base. The reaction yields N-(3-acetylphenyl)-2-butoxybenzamide as the final product, which can be purified through recrystallization. Other methods of synthesis include the reaction between 3-acetylphenol and 2-butoxybenzoyl chloride, followed by the reduction of the resulting intermediate. The synthesis of N-(3-acetylphenyl)-2-butoxybenzamide requires careful attention to the reaction conditions, as the yield and purity of the final product can be affected by the reaction temperature, solvent, and catalyst used.
科学研究应用
N-(3-acetylphenyl)-2-butoxybenzamide has been studied for its potential use in various scientific research applications, including as a ligand for imaging studies of the dopamine transporter in the brain. N-(3-acetylphenyl)-2-butoxybenzamide has been shown to bind to the dopamine transporter with high affinity, making it a useful tool for studying the role of dopamine in various neurological disorders. N-(3-acetylphenyl)-2-butoxybenzamide has also been studied for its potential use as a therapeutic agent in cancer treatment, as it has been shown to inhibit the growth of various cancer cell lines. Furthermore, N-(3-acetylphenyl)-2-butoxybenzamide has been studied for its potential use in the treatment of neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2-butoxybenzamide |
InChI |
InChI=1S/C19H21NO3/c1-3-4-12-23-18-11-6-5-10-17(18)19(22)20-16-9-7-8-15(13-16)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22) |
InChI 键 |
HZLLHRQRCALIJM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C |
规范 SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)